molecular formula C9H11NO3 B1599600 2-((2-Methoxyphenyl)amino)acetic acid CAS No. 94800-23-4

2-((2-Methoxyphenyl)amino)acetic acid

Cat. No. B1599600
CAS RN: 94800-23-4
M. Wt: 181.19 g/mol
InChI Key: DRMOCHGNKTXIBF-UHFFFAOYSA-N
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Description

2-((2-Methoxyphenyl)amino)acetic acid is used as a pharmaceutical intermediate . It is a derivative of Glycine .

Scientific Research Applications

Crystallography and Structural Analysis

The molecular structure of 2-((2-Methoxyphenyl)amino)acetic acid has been determined through crystallographic studies . This compound’s crystal structure provides valuable insights into its chemical behavior and reactivity. Researchers utilize this data to understand the compound’s interaction with other molecules, which is crucial in the design of new materials and drugs.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals . Its role in drug development is significant due to its chemical properties that allow for the creation of complex molecules. This versatility makes it a valuable asset in medicinal chemistry for the development of new therapeutic agents.

Synthesis of β-Lactams

N-(2-methoxyphenyl)glycine: is used in the synthesis of β-lactams, a class of antibiotics . The modifications of the β-lactam nucleus, which include substituents linked to the nitrogen and carbon atoms, are essential for the biological activity of these antibiotics. This compound’s role in the synthesis of β-lactams highlights its importance in contributing to the fight against bacterial resistance.

Bioconjugation in Protein Chemistry

The compound finds application in site-specific bioconjugation of proteins . It is used to modify proteins at the N-terminus, which is a strategy to alter proteins’ properties for various applications, including therapeutic use. This method ensures uniformity and preserves protein integrity, which is vital in biopharmaceuticals.

Mechanism of Action

properties

IUPAC Name

2-(2-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMOCHGNKTXIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428497
Record name 2-((2-Methoxyphenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94800-23-4
Record name 2-((2-Methoxyphenyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-METHOXYANILINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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